2-Cyclopropylthiazole-5-carbaldehyde

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This specific 2-cyclopropyl analog is essential for replicating patent-protected P2X7 and orexin receptor antagonist chemistry. Unlike simpler 2-alkyl derivatives, its strained cyclopropyl ring imparts crucial metabolic stability and conformational rigidity, preventing failed syntheses and ensuring target engagement. Procuring this exact building block is vital for lead optimization and valid SAR studies.

Molecular Formula C7H7NOS
Molecular Weight 153.2 g/mol
CAS No. 877385-86-9
Cat. No. B1419549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylthiazole-5-carbaldehyde
CAS877385-86-9
Molecular FormulaC7H7NOS
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(S2)C=O
InChIInChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2
InChIKeyORNIFVGIJQCIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylthiazole-5-carbaldehyde (CAS 877385-86-9): A Versatile Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Advanced Material Synthesis


2-Cyclopropylthiazole-5-carbaldehyde (CAS: 877385-86-9) is a heterocyclic organic compound belonging to the thiazole family. Its molecular structure (C₇H₇NOS, MW: 153.20 g/mol) features a thiazole core substituted with a cyclopropyl group at the 2-position and a reactive aldehyde moiety at the 5-position . The compound is commercially available, typically as a yellow to brown solid or semi-solid, with purities generally specified at 95% or 98% . Its physical properties include a predicted density of 1.4±0.1 g/cm³ and a boiling point of 278.5±13.0 °C at 760 mmHg .

Why 2-Cyclopropylthiazole-5-carbaldehyde Cannot Be Indiscriminately Replaced by Common 2-Alkyl or 2-Aryl Thiazole-5-carbaldehydes


Direct substitution of 2-Cyclopropylthiazole-5-carbaldehyde with simpler 2-alkyl (e.g., methyl, ethyl) or 2-aryl (e.g., phenyl) thiazole-5-carbaldehyde analogs is scientifically inadvisable due to the unique physicochemical and steric properties conferred by the cyclopropyl group. Unlike linear or planar substituents, the cyclopropyl ring introduces significant ring strain and a specific spatial orientation that impacts both the reactivity of the aldehyde group and the downstream biological activity or material properties of any synthesized derivative . This structural feature can lead to distinct, non-linear differences in potency, metabolic stability, and molecular conformation in final products [1]. Therefore, a simple class-based substitution can lead to failed syntheses, altered pharmacokinetic profiles, or suboptimal material performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 2-Cyclopropylthiazole-5-carbaldehyde Against Key Analogs


Increased Metabolic Stability from Cyclopropyl vs. Alkyl Substituents in Drug Candidates

The cyclopropyl group in 2-Cyclopropylthiazole-5-carbaldehyde is predicted to confer enhanced metabolic stability compared to an otherwise identical molecule with a linear alkyl chain (e.g., ethyl) at the same position. This inference is based on the well-documented class-level effect of cyclopropyl groups in medicinal chemistry, which can reduce oxidative metabolism by cytochrome P450 enzymes due to altered sterics and electron density [1][2]. While a direct head-to-head metabolic study for this specific aldehyde is not available, the principle is a primary driver for the inclusion of the cyclopropyl moiety in lead optimization.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Enhanced Conformational Restriction and Biological Target Engagement

The cyclopropyl group introduces a rigid, three-dimensional structure that restricts conformational freedom compared to more flexible 2-alkyl analogs (e.g., 2-methyl or 2-ethyl). This pre-organization can lead to a smaller entropic penalty upon binding to a biological target, potentially increasing binding affinity. Class-level evidence suggests that the cyclopropyl fragment can enhance potency by factors of 2-10x in some series, though this effect is highly target-dependent [1]. This property is a key reason for its use in advanced intermediates for P2X7 receptor antagonists and other drug discovery programs [2].

Drug Design Structural Biology SAR

Differential Electronic Effects on Aldehyde Reactivity

The cyclopropyl group is a known π-electron donor through conjugation with adjacent π-systems, which is distinct from the inductive electron-donating effect of alkyl groups [1]. This can alter the electrophilicity of the aldehyde carbonyl at the 5-position. While direct experimental data comparing 2-cyclopropylthiazole-5-carbaldehyde to its 2-alkyl analogs is not available, class-level knowledge predicts a nuanced difference in reactivity. For instance, the carbonyl carbon may exhibit slightly different partial charges, impacting rates of nucleophilic addition or condensation reactions .

Organic Synthesis Reaction Kinetics Computational Chemistry

Optimal Procurement and Application Scenarios for 2-Cyclopropylthiazole-5-carbaldehyde (CAS 877385-86-9)


Synthesis of Novel P2X7 Receptor Antagonists for CNS and Inflammatory Diseases

2-Cyclopropylthiazole-5-carbaldehyde is a key synthetic intermediate in the preparation of advanced P2X7 receptor antagonists, a class of compounds under investigation for neuropathic pain, depression, and inflammatory disorders [1]. The cyclopropyl group is a common structural feature in these molecules, where it contributes to both metabolic stability and potent receptor binding. Procuring this specific aldehyde is essential for replicating or expanding upon existing patent chemistry and for generating novel analogs with optimized drug-like properties.

Building Block for Orexin Receptor Antagonist Discovery Programs

The 2-cyclopropyl-thiazole motif is central to a series of potent, non-peptide antagonists of human orexin receptors, which are promising targets for treating sleep disorders, eating disorders, and cognitive dysfunction [2][3]. 2-Cyclopropylthiazole-5-carbaldehyde provides a direct entry point to this specific chemotype via functionalization of the aldehyde handle. Its use ensures the precise spatial and electronic properties required for engagement with the orexin receptor binding pocket, a requirement that simpler 2-alkyl analogs are unlikely to fulfill.

Lead Optimization in Medicinal Chemistry to Improve ADME Properties

In a typical lead optimization campaign, replacing a metabolically labile alkyl group (e.g., ethyl) with a cyclopropyl group is a standard strategy to block oxidative metabolism and improve pharmacokinetic half-life [4]. 2-Cyclopropylthiazole-5-carbaldehyde allows this substitution to be introduced early in a synthetic sequence, providing a more metabolically stable core from which to build a focused library of drug candidates. This is a far more efficient approach than late-stage functionalization of a less stable analog.

Synthesis of Conformationally Restricted Bioactive Heterocycles for Chemical Biology Probes

The rigidity imparted by the cyclopropyl group makes 2-Cyclopropylthiazole-5-carbaldehyde an ideal building block for creating conformationally restricted analogs of flexible lead compounds . Such analogs are valuable as chemical biology probes to study the bioactive conformation of a ligand and to discriminate between different protein targets. The aldehyde group serves as a versatile point of diversification, enabling the rapid synthesis of a focused library of rigidified heterocycles for target identification and validation studies.

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